molecular formula C16H12N2O4 B10871666 (4E)-4-{[(4-acetylphenyl)amino]methylidene}-2-(furan-2-yl)-1,3-oxazol-5(4H)-one

(4E)-4-{[(4-acetylphenyl)amino]methylidene}-2-(furan-2-yl)-1,3-oxazol-5(4H)-one

Cat. No.: B10871666
M. Wt: 296.28 g/mol
InChI Key: UXRFVKAITCAHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-ACETYLANILINO)METHYLENE]-2-(2-FURYL)-1,3-OXAZOL-5(4H)-ONE is a heterocyclic compound that features an oxazole ring fused with a furan ring and an acetylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ACETYLANILINO)METHYLENE]-2-(2-FURYL)-1,3-OXAZOL-5(4H)-ONE typically involves the condensation of 4-acetylaniline with 2-furylglyoxal in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ACETYLANILINO)METHYLENE]-2-(2-FURYL)-1,3-OXAZOL-5(4H)-ONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-[(4-ACETYLANILINO)METHYLENE]-2-(2-FURYL)-1,3-OXAZOL-5(4H)-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(4-ACETYLANILINO)METHYLENE]-2-(2-FURYL)-1,3-OXAZOL-5(4H)-ONE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-Methoxy-5-[(phenylamino)methyl]phenol

Uniqueness

4-[(4-ACETYLANILINO)METHYLENE]-2-(2-FURYL)-1,3-OXAZOL-5(4H)-ONE is unique due to its specific combination of an oxazole ring with a furan ring and an acetylaniline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

1-[4-[[2-(furan-2-yl)-5-hydroxy-1,3-oxazol-4-yl]methylideneamino]phenyl]ethanone

InChI

InChI=1S/C16H12N2O4/c1-10(19)11-4-6-12(7-5-11)17-9-13-16(20)22-15(18-13)14-3-2-8-21-14/h2-9,20H,1H3

InChI Key

UXRFVKAITCAHHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=C(OC(=N2)C3=CC=CO3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.